Isovouacapenol C

Description

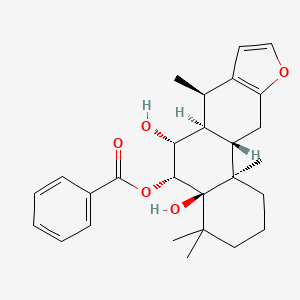

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSGWGTHSRGHT-WVTZLOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Isovouacapenol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovouacapenol C is a naturally occurring cassane furanoditerpene isolated from Caesalpinia pulcherrima. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols used for its isolation and characterization. The structural elucidation, based on crystallographic and spectroscopic data, is detailed to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a fused multi-ring system. Its structure has been unequivocally determined through single-crystal X-ray diffraction and various spectroscopic methods.

Systematic Name: (4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl benzoate[1][2]

Molecular Formula: C₂₇H₃₄O₅[1][2]

The core structure of this compound is a cassane diterpene skeleton, which consists of three fused cyclohexane rings (A, B, and C) and an integrated furan ring.[1] The cyclohexane rings A and B adopt standard chair conformations, while ring C is in a twisted half-chair conformation. The furan ring is nearly planar.[1]

The absolute stereochemistry of the seven chiral centers has been determined as 4aR, 5R, 6R, 6aS, 7R, 11aS, and 11bR.[1][2]

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 438.56 g/mol | MedChemExpress |

| Melting Point | 389-391 K | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

Experimental Protocols

Isolation of this compound

This compound has been successfully isolated from the roots and stems of the plant Caesalpinia pulcherrima.[1][3][4] A general workflow for the isolation and purification of cassane diterpenoids like this compound from this plant source is outlined below.

General Protocol:

-

Collection and Preparation: The plant material (roots or stems) is collected, air-dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as chloroform or methanol, typically at room temperature over an extended period.[3]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography or other techniques like preparative HPLC to yield the pure this compound.

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Structural Elucidation Methods

The definitive structure of this compound was determined using single-crystal X-ray crystallography.

Single-Crystal X-ray Diffraction Protocol:

-

Crystallization: Colorless, block-shaped single crystals of this compound were obtained by slow evaporation of a solution in dichloromethane at room temperature.[1]

-

Data Collection: A suitable crystal was mounted, and X-ray intensity data were collected at a controlled temperature.

-

Structure Solution and Refinement: The structure was solved using direct methods. Hydroxy H atoms were located from the difference map and refined isotropically. The remaining H atoms were placed in calculated positions. The final structure was refined to determine bond lengths, angles, and the absolute configuration of the stereogenic centers.[1]

While the definitive 3D structure was established by X-ray crystallography, the initial structural features and confirmation in solution are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A full assignment of the ¹H and ¹³C NMR spectra is accomplished using a combination of 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.[4] Although a specific data table for this compound is not publicly available in the searched literature, this suite of experiments is standard for the structural elucidation of such natural products.

Biological Activity

This compound belongs to the cassane diterpenoid class of natural products, which are known to exhibit a wide range of biological activities.[3] While specific signaling pathways for this compound have not been detailed in the available literature, related compounds isolated from Caesalpinia pulcherrima have demonstrated cytotoxic effects against various cancer cell lines (including MCF-7, HeLa, and PC-3) and anti-inflammatory potential.[3] For instance, several cassane diterpenoids from this plant have shown inhibitory effects on reactive oxygen species (ROS) generated by human whole blood phagocytes.[3] This suggests that this compound and its analogues are promising candidates for further investigation in drug discovery programs, particularly in oncology and inflammatory diseases.

The following diagram depicts a conceptual relationship between the source, the compound, and its potential therapeutic applications based on the activities of related compounds.

References

- 1. Cassane diterpenoids of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two New Cassane Diterpenoids From the Aerial Parts of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Caesalpinia pulcherrima Linn. for anti-inflammatory and antiulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

Isovouacapenol C from Caesalpinia pulcherrima: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isovouacapenol C, a cassane diterpenoid found in Caesalpinia pulcherrima. This document outlines the natural source, phytochemical context, and potential therapeutic applications of this compound, supported by available quantitative data and detailed experimental methodologies.

Introduction to this compound and Caesalpinia pulcherrima

Caesalpinia pulcherrima, commonly known as the peacock flower or pride of Barbados, is a flowering plant belonging to the Fabaceae family. It is a rich source of various bioactive compounds, including flavonoids, tannins, and a diverse array of diterpenoids. Among these, the cassane diterpenoids are of significant interest due to their reported biological activities. This compound is a furanocassane diterpenoid that has been isolated from the roots and stems of C. pulcherrima. The cassane diterpenoid scaffold is recognized for its potential anti-inflammatory, antimicrobial, and cytotoxic properties, making this compound a compound of interest for further investigation in drug discovery and development.

Phytochemical Landscape of Caesalpinia pulcherrima

Caesalpinia pulcherrima is a veritable reservoir of phytochemicals. Various parts of the plant, including the roots, stems, leaves, and flowers, contain a wide range of secondary metabolites.

Table 1: Major Phytochemicals Identified in Caesalpinia pulcherrima

| Plant Part | Chemical Class | Examples of Compounds |

| Roots | Cassane Diterpenoids | This compound, Pulcherrimin A, Vouacapen-5α-ol |

| Flavonoids | ||

| Stems | Cassane Diterpenoids | Pulcherrin A, Pulcherrin B, Neocaesalpin P |

| Homoisoflavonoids | Bonducellin | |

| Leaves | Flavonoids | Rutin, Quercetin |

| Tannins | ||

| Flowers | Carotenoids | Lutein, Zeaxanthin |

| Flavonoids | Myricetin, Quercetin |

Biological Activities of Cassane Diterpenoids from Caesalpinia species

While specific quantitative biological data for this compound is limited in the public domain, the broader class of cassane diterpenoids from Caesalpinia species has demonstrated a range of biological activities. This data provides a strong rationale for the further investigation of this compound.

Table 2: Reported Biological Activities of Cassane Diterpenoids and Extracts from Caesalpinia Species

| Compound/Extract | Biological Activity | Cell Line/Assay | IC50 / Activity | Reference |

| Pulcherrimin A, B, C, E (from C. pulcherrima roots) | Cytotoxicity | MCF-7, HeLa, PC-3 | 7.02 ± 0.31 to 36.49 ± 1.39 µM | [1] |

| Pulcherrimin B and a derivative | Anti-inflammatory (ROS inhibition) | Human whole blood phagocytes | IC50 = 15.30 ± 1.10 µM and 8.00 ± 0.80 µM | [1] |

| Furanocassane Diterpenoids (from C. pulcherrima roots) | Leishmanicidal | Leishmania major promastigotes | IC50 = 55.90 ± 2.40 to 65.30 ± 3.20 µM | [1] |

| Cassane Diterpenoids (from Caesalpinia sinensis) | Anti-inflammatory (NO inhibition) | LPS-induced RAW 264.7 macrophages | IC50 = 8.2–11.2 μM | [2] |

Experimental Protocols

The following sections provide detailed, synthesized methodologies for the extraction and isolation of this compound from Caesalpinia pulcherrima, based on established phytochemical practices for this class of compounds.

Plant Material Collection and Preparation

-

Collection: The roots of Caesalpinia pulcherrima are collected and authenticated by a plant taxonomist.

-

Cleaning and Drying: The roots are thoroughly washed with water to remove soil and debris, then air-dried in the shade for 2-3 weeks until brittle.

-

Pulverization: The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Diterpenoids

The powdered root material is subjected to solvent extraction to obtain a crude extract enriched with diterpenoids.

Protocol:

-

The powdered root material (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

The methanolic extracts are filtered and combined.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

The crude methanolic extract is suspended in a mixture of methanol and water (9:1 v/v).

-

The suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Each fraction is concentrated using a rotary evaporator. The chloroform fraction is typically enriched with diterpenoids.

Isolation of this compound by Column Chromatography

The chloroform fraction is further purified using column chromatography to isolate this compound.

Protocol:

-

The dried chloroform fraction is adsorbed onto silica gel.

-

The adsorbed material is loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Fractions of a specific volume (e.g., 100 mL) are collected.

-

The collected fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions showing a similar TLC profile and containing the spot corresponding to this compound are pooled together.

-

The pooled fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to yield pure this compound.

Hypothesized Signaling Pathway Modulation

Based on the known anti-inflammatory and anticancer activities of other cassane diterpenoids, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and cell survival signaling pathways, such as the NF-κB and MAPK pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural products with anti-inflammatory and anticancer properties are known to inhibit this pathway.

It is plausible that this compound inhibits the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

This compound may interfere with the MAPK cascade, potentially by inhibiting the phosphorylation of key kinases such as RAF or MEK. This would disrupt the signaling flow and ultimately inhibit the activation of transcription factors that promote cell proliferation.

Conclusion and Future Directions

This compound, a cassane diterpenoid from Caesalpinia pulcherrima, represents a promising natural product for further investigation in drug discovery. The methodologies outlined in this guide provide a framework for its isolation and purification. While quantitative biological data for this compound is still emerging, the activities of related compounds suggest its potential as an anti-inflammatory and anticancer agent. Future research should focus on the definitive elucidation of its biological activities, including the determination of IC50 values against a broad range of cell lines and the validation of its effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this interesting natural compound.

References

Isovouacapenol C and the Cassane Diterpenoids: A Technical Guide for Researchers

An In-depth Exploration of a Promising Class of Natural Compounds for Drug Discovery and Development

Isovouacapenol C, a member of the cassane diterpenoid class of natural products, represents a significant area of interest for researchers in drug discovery and development. Isolated from plant species of the Caesalpinia genus, particularly Caesalpinia pulcherrima, these compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive overview of this compound and related cassane diterpenoids, focusing on their chemical properties, biological activities, and the experimental methodologies used in their study.

Core Compound Classification: Cassane Diterpenoids

This compound belongs to the cassane diterpenoids, a large and structurally diverse family of compounds characterized by a rearranged abietane skeleton. These natural products are predominantly found in the Fabaceae family, with a high concentration in the Caesalpinia genus. The core structure of cassane diterpenoids provides a versatile scaffold for a wide array of chemical modifications, leading to their diverse pharmacological profiles.

Quantitative Biological Activity of Cassane Diterpenoids

Table 1: Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

| Compound | IC50 (μM) | Assay |

| Caesalpulcherrin K | 6.04 ± 0.34 | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages |

| Caesalpulcherrin L | 7.82 ± 0.51 | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages |

| Caesalpulcherrin M | 8.92 ± 0.65 | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages |

| Known Compound 4 | 7.15 ± 0.42 | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages |

| Known Compound 5 | 6.88 ± 0.39 | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages |

| Known Compound 6 | 7.53 ± 0.48 | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages |

Table 2: Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

| Compound | Cell Line | IC50 (μM) |

| Pulcherrimin A | MCF-7 (Breast Cancer) | 7.02 ± 0.31 |

| Pulcherrimin A | HeLa (Cervical Cancer) | 9.85 ± 0.52 |

| Pulcherrimin A | PC-3 (Prostate Cancer) | 12.45 ± 0.78 |

| Pulcherrimin B | MCF-7 (Breast Cancer) | 15.23 ± 0.91 |

| Pulcherrimin B | HeLa (Cervical Cancer) | 18.91 ± 1.12 |

| Pulcherrimin B | PC-3 (Prostate Cancer) | 21.76 ± 1.34 |

| Pulcherrimin C | MCF-7 (Breast Cancer) | 9.11 ± 0.45 |

| Pulcherrimin C | HeLa (Cervical Cancer) | 11.23 ± 0.67 |

| Pulcherrimin C | PC-3 (Prostate Cancer) | 14.87 ± 0.88 |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. Below are generalized protocols for the isolation of cassane diterpenoids and the assessment of their biological activities, based on common practices in the field.

Isolation of Cassane Diterpenoids from Caesalpinia pulcherrima

A typical isolation workflow for obtaining this compound and other cassane diterpenoids from the stem of Caesalpinia pulcherrima is outlined below.[1]

Caption: General workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered stems of C. pulcherrima are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to a series of chromatographic techniques, starting with silica gel column chromatography.

-

Purification: Sub-fractions are further purified using methods such as Sephadex LH-20 column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The structures of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound and related compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology Details:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Stimulation: Inflammation is induced by adding LPS to the cell culture.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of this compound can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Methodology Details:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48 to 72 hours.

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are still under investigation, the known anti-inflammatory and cytotoxic activities of cassane diterpenoids suggest potential interactions with key cellular signaling cascades.

Caption: Potential signaling pathways modulated by this compound.

Anti-inflammatory Signaling:

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. It is plausible that this compound may act on this pathway.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. Modulation of MAPK signaling can affect the production of inflammatory mediators.

Cytotoxic Signaling:

-

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a common mechanism by which cytotoxic agents eliminate cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: Many anticancer compounds can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation and leading to cell death.

Conclusion and Future Directions

This compound and the broader class of cassane diterpenoids represent a promising frontier in the search for new therapeutic agents. Their potent anti-inflammatory and cytotoxic activities warrant further investigation to elucidate their precise mechanisms of action and to identify specific molecular targets. Future research should focus on:

-

Comprehensive Biological Profiling: Determining the IC50 values of this compound against a wider range of inflammatory markers and cancer cell lines.

-

Mechanism of Action Studies: Identifying the specific protein targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in preclinical animal models.

Through continued and focused research, this compound and other cassane diterpenoids may pave the way for the development of novel and effective treatments for a variety of diseases.

References

The Biosynthesis of Isovouacapenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovouacapenol C, a cassane furanoditerpenoid isolated from Caesalpinia pulcherrima, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling the generation of novel analogs. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its universal diterpene precursor to the final tailored molecule. While the complete enzymatic cascade in C. pulcherrima remains to be fully elucidated, this document synthesizes the current understanding of cassane diterpenoid biosynthesis to present a putative pathway. Furthermore, it details representative experimental protocols for the characterization of the enzymes involved and methods for the quantitative analysis of intermediates and final products, drawing from analogous well-studied terpenoid biosynthetic systems.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of diterpenoid biosynthesis, originating from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: cyclization to form the core cassane skeleton, formation of the characteristic furan ring, and subsequent tailoring reactions.

Formation of the Cassane Skeleton

The initial steps involve the cyclization of the linear precursor, GGPP, into the characteristic tricyclic cassane skeleton. This process is likely catalyzed by a class of enzymes known as diterpene synthases (diTPSs). A proposed mechanism involves a two-step cyclization cascade:

-

Protonation-initiated cyclization: A Class II diTPS protonates the terminal double bond of GGPP, initiating a cyclization cascade to form a bicyclic labdadienyl/copalyl pyrophosphate (LPP/CPP) intermediate.

-

Ionization-dependent cyclization and rearrangement: A Class I diTPS then facilitates the ionization of the pyrophosphate group from the LPP/CPP intermediate, leading to a series of carbocation-mediated cyclizations and rearrangements to form the tricyclic pimarane skeleton. A subsequent methyl group migration from C-13 to C-14 is hypothesized to yield the final cassane scaffold.

Furan Ring Formation

A key structural feature of this compound is its furan ring. The formation of this moiety is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). These enzymes are known to perform a wide range of oxidative reactions in terpenoid biosynthesis. The proposed mechanism involves the oxidation of a side chain on the cassane skeleton, followed by cyclization and dehydration to form the aromatic furan ring.

Tailoring Reactions

Following the formation of the furanocassane core, a series of tailoring reactions, including hydroxylation and benzoylation, are required to produce this compound. These reactions are likely catalyzed by specific hydroxylases (often CYP450s) and a benzoyltransferase, respectively. The precise order and nature of these final steps are yet to be experimentally determined.

Spectroscopic Profile of Isovouacapenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isovouacapenol C, a cassane furanoditerpene isolated from Caesalpinia pulcherrima. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the peer-reviewed publication by Pranithanchai et al. in Phytochemistry (2009).

Spectroscopic Data Summary

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| 1α | 1.25 | m | |

| 1β | 1.83 | m | |

| 2α | 1.60 | m | |

| 2β | 1.75 | m | |

| 3α | 1.55 | m | |

| 3β | 1.65 | m | |

| 5 | 5.20 | d | 9.0 |

| 6 | 4.15 | d | 9.0 |

| 7 | 1.95 | m | |

| 9 | 2.10 | m | |

| 11α | 2.85 | dd | 15.0, 5.0 |

| 11β | 2.95 | dd | 15.0, 10.0 |

| 14 | 2.50 | m | |

| 15 | 6.30 | s | |

| 16 | 7.25 | s | |

| 18 | 1.10 | s | |

| 19 | 1.20 | s | |

| 20 | 0.95 | d | 7.0 |

| O-benzoyl | |||

| 2', 6' | 8.05 | d | 7.5 |

| 3', 5' | 7.45 | t | 7.5 |

| 4' | 7.55 | t | 7.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ_C (ppm) |

| 1 | 38.5 |

| 2 | 18.8 |

| 3 | 42.0 |

| 4 | 37.2 |

| 5 | 78.1 |

| 6 | 72.5 |

| 7 | 48.2 |

| 8 | 45.8 |

| 9 | 50.5 |

| 10 | 38.0 |

| 11 | 28.5 |

| 12 | 155.8 |

| 13 | 118.5 |

| 14 | 35.5 |

| 15 | 108.2 |

| 16 | 141.0 |

| 17 | 21.8 |

| 18 | 28.0 |

| 19 | 16.5 |

| 20 | 16.8 |

| O-benzoyl | |

| 1' | 130.5 |

| 2', 6' | 129.8 |

| 3', 5' | 128.5 |

| 4' | 133.0 |

| C=O | 166.5 |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Spectroscopic Technique | Key Absorptions / Signals |

| IR (KBr, cm⁻¹) | 3450 (O-H), 1715 (C=O, ester), 1600, 1580 (C=C, aromatic), 1270, 1110 (C-O) |

| HR-EIMS (m/z) | 438.2406 [M]⁺ (Calculated for C₂₇H₃₄O₅: 438.2406) |

Experimental Protocols

The spectroscopic data presented above were obtained following the experimental procedures outlined by Pranithanchai et al. (2009).

Isolation of this compound

The air-dried and powdered stems of Caesalpinia pulcherrima were extracted with chloroform at room temperature. The resulting crude extract was then subjected to repeated column chromatography on silica gel, eluting with gradients of hexane and ethyl acetate to yield this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) disc.

-

Mass Spectrometry: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a Thermo Finnigan MAT 95 XL mass spectrometer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

An In-Depth Technical Guide to Isovouacapenol C: Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovouacapenol C is a naturally occurring cassane furanoditerpenoid that has been isolated from plant sources, most notably from the roots and stem of Caesalpinia pulcherrima.[1] As a member of the diverse family of cassane diterpenes, this compound is of significant interest to the scientific community for its potential pharmacological activities. Cassane diterpenoids are known to exhibit a wide range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the experimental protocols for its isolation and characterization.

Physicochemical Properties

This compound is a white powder with the molecular formula C27H34O5, corresponding to a molecular weight of 438.56 g/mol .[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C27H34O5 | [4] |

| Molecular Weight | 438.56 g/mol | [5] |

| CAS Number | 455255-15-9 | [4] |

| Physical Description | Powder | [4] |

| Melting Point | 116-118 °C (389-391 K) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (CDCl₃, 125 MHz): (Data not available in the searched sources)

¹H NMR (CDCl₃, 500 MHz): (Data not available in the searched sources)

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm the molecular formula of this compound.

HRESIMS: (Specific fragmentation data not available in the searched sources)

Biological Activities

While specific biological activity data for this compound is limited in the currently available literature, the broader class of cassane diterpenoids from Caesalpinia species is well-documented for its pharmacological potential.

Cytotoxic and Anti-inflammatory Potential

Several cassane diterpenoids isolated from Caesalpinia pulcherrima have demonstrated cytotoxic activity against various cancer cell lines and have shown anti-inflammatory properties.[6] For instance, related compounds have exhibited inhibitory effects on reactive oxygen species generated from human whole blood phagocytes.[6] Although a study mentions the chemical transformation of other compounds to yield 6β-hydroxythis compound, the specific cytotoxic or anti-inflammatory IC50 values for this compound itself are not explicitly provided in the available abstracts.[6] Further investigation into the full-text articles is required to ascertain these specific values.

Signaling Pathways of Related Cassane Diterpenes

Studies on other cassane diterpenoids have shed light on their mechanisms of action, often involving the modulation of key cellular signaling pathways. This information provides a valuable framework for hypothesizing the potential mechanisms of this compound.

dot

Caption: Potential signaling pathways modulated by cassane diterpenes.

Experimental Protocols

Isolation of this compound from Caesalpinia pulcherrima Roots

The following is a generalized protocol for the isolation of this compound based on available literature. Specific details on column chromatography parameters and solvent gradients may vary.

dot

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: Air-dried roots of Caesalpinia pulcherrima are ground into a fine powder.

-

Extraction: The powdered root material is extracted with a suitable solvent such as chloroform or dichloromethane at room temperature for several days.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Conclusion

This compound is a cassane furanoditerpenoid with a well-defined chemical structure. While its physicochemical properties are partially characterized, detailed spectroscopic data, particularly comprehensive NMR and MS fragmentation data, are not widely disseminated in publicly available literature. Furthermore, specific quantitative data on the biological activities of this compound, such as its cytotoxic and anti-inflammatory IC50 values, require further investigation through access to full-text research articles. The provided experimental protocol for its isolation offers a foundational method for obtaining this compound for further study. The exploration of the biological activities and underlying mechanisms of action of this compound remains a promising area for future research, with potential implications for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic, Anti-inflammatory, and Leishmanicidal Activities of Diterpenes Isolated from the Roots of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

Isovouacapenol C molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isovouacapenol C, a cassane diterpenoid isolated from Caesalpinia pulcherrima. The document details its physicochemical properties, a comprehensive experimental protocol for its isolation, and a discussion of its potential biological significance.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₂₇H₃₄O₅ |

| Molecular Weight | 438.56 g/mol |

Experimental Protocols

Isolation of this compound from Caesalpinia pulcherrima

The following protocol details the extraction and purification of this compound from the roots of Caesalpinia pulcherrima, a known botanical source for this compound.[1][2][3]

1. Plant Material Collection and Preparation:

-

Air-dry the roots of Caesalpinia pulcherrima (6.3 kg).

2. Extraction:

-

Extract the dried and powdered root material with dichloromethane (CH₂Cl₂) (2 x 2.5 L) for 5 days at room temperature.[4]

-

Combine the extracts.

-

Concentrate the combined extracts under reduced pressure to yield a dark brownish extract (75.3 g).[4]

3. Chromatographic Purification:

-

Subject the crude extract to quick column chromatography (QCC) over silica gel.[4]

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and methanol (MeOH).

-

This process will afford 16 fractions (F1-F16).[4]

4. Isolation of this compound:

-

Concentrate fraction F4 under reduced pressure.

-

This will yield this compound as a white solid (10.0 g).[4]

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Biological Activity

This compound is classified as a diterpenoid.[1] While specific biological activities for this compound are not extensively detailed in the provided literature, extracts from Caesalpinia pulcherrima, the plant source of this compound, have demonstrated notable antibacterial and antifungal properties.[2] Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential therapeutic applications.

References

Isovouacapenol C: A Technical Guide for Researchers

CAS Number: 455255-15-9

Molecular Formula: C₂₇H₃₄O₅

Molecular Weight: 438.56 g/mol

This technical guide provides an in-depth overview of Isovouacapenol C, a cassane-type furanoditerpenoid of interest to researchers in drug discovery and development. This document outlines its chemical properties, biological activities, and proposed mechanisms of action, supported by experimental data and protocols.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 455255-15-9 | [1] |

| Molecular Formula | C₂₇H₃₄O₅ | [1] |

| Molecular Weight | 438.56 g/mol | [1] |

| Type of Compound | Diterpenoid | [1] |

| Purity | 95%~99% | [1] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |

Biological Activities

This compound has been isolated from Caesalpinia pulcherrima, a plant with a history of use in traditional medicine for treating a variety of ailments, including inflammation and ulcers.[2][3] Scientific studies have begun to validate these traditional uses, identifying specific bioactive compounds like this compound and other cassane diterpenoids as contributors to the plant's therapeutic effects.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound, along with other cassane diterpenoids isolated from C. pulcherrima, exhibits moderate anti-inflammatory activity. The inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a key indicator of this activity.

| Compound | IC₅₀ (μM) for NO Inhibition |

| Caesalpulcherrin K | 6.04 ± 0.34 |

| Caesalpulcherrin L | 7.89 ± 0.52 |

| Caesalpulcherrin M | 8.92 ± 0.65 |

| This compound | Data for related compounds, specific IC₅₀ for this compound in this assay was not provided in the source |

| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol | 7.53 ± 0.48 |

| Pulcherrimin C | 6.88 ± 0.41 |

Source: Adapted from a study on cassane diterpenoids from Caesalpinia pulcherrima.[4]

The anti-inflammatory mechanism of cassane diterpenoids is believed to involve the downregulation of pro-inflammatory mediators. For instance, some cassane diterpenoids have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Antimicrobial Activity

Extracts from Caesalpinia pulcherrima have shown broad-spectrum antimicrobial activity. While specific data for purified this compound is limited, related cassane diterpenoids from the same plant have demonstrated significant antibacterial effects against various strains, including Bacillus cereus, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA).[6]

| Compound | Test Organism | MIC (μM) |

| Pulcherritam H | Bacillus cereus | 6.25 |

| Pulcherritam H | Staphylococcus aureus | 12.5 |

| Pulcherritam H | Pseudomonas syringae pv. actinidae | 12.5 |

| Pulcherritam A | Methicillin-resistant Staphylococcus aureus | Potent Activity |

| Pulcherritam C | Methicillin-resistant Staphylococcus aureus | Potent Activity |

Source: Adapted from a study on cassane diterpenoids from Caesalpinia pulcherrima.[6]

Antifeedant Activity

This compound has demonstrated notable antifeedant properties against the agricultural pest Mythimna separata. This suggests its potential as a natural pesticide.

| Compound | EC₅₀ (μg/cm²) against Mythimna separata |

| This compound | 3.43 |

| Pulcherrin N | 4.20 |

Source: Adapted from a study on cassane diterpenoids from Caesalpinia pulcherrima.[7]

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from the aerial parts of Caesalpinia pulcherrima, based on published methods.[4][7]

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

-

Extraction: Air-dried and powdered aerial parts of C. pulcherrima are extracted with 95% ethanol at room temperature.

-

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned with ethyl acetate (EtOAc).

-

Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and EtOAc to yield several fractions.

-

Purification: The fraction containing this compound is further purified using Sephadex LH-20 column chromatography with a mobile phase of dichloromethane/methanol.

-

Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol/water gradient to yield pure this compound.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

The following protocol is a standard method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.[4][5]

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for the nitric oxide inhibition assay.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.

Proposed Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of other cassane diterpenoids and related anti-inflammatory compounds, it is plausible that this compound exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways.[5]

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: Proposed anti-inflammatory signaling pathway of this compound.

LPS stimulation of TLR4 on macrophages typically activates downstream signaling cascades, including the IKK/NF-κB and MAPK pathways. This leads to the translocation of transcription factors like NF-κB and AP-1 into the nucleus, where they induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit one or more key signaling molecules in these pathways, such as IKK or components of the MAPK cascade, thereby reducing the production of inflammatory mediators.

Conclusion

This compound is a promising natural product with demonstrated biological activities, particularly in the areas of anti-inflammatory and antifeedant effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers interested in advancing the study of this intriguing cassane diterpenoid.

References

- 1. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cassane diterpenoids from the aerial parts of Caesalpinia pulcherrima and their antibacterial and anti-glioblastoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Cassane Diterpenoids from the Aerial Parts of Caesalpinia pulcherrima and Their Antifeedant and Insecticidal Activities against Mythimna separate and Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isovouacapenol C: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of Isovouacapenol C, a cassane-type furanoditerpenoid. Due to the limited availability of data specifically on this compound, this document also incorporates findings on structurally related cassane diterpenoids isolated from the same source, Caesalpinia pulcherrima, to infer its potential therapeutic applications.

Introduction

This compound is a natural product belonging to the cassane diterpenoid class.[1] It is isolated from the roots of Caesalpinia pulcherrima, a plant known for its traditional medicinal uses.[1][2] The unique chemical structure of this compound and its relatives has prompted investigations into their biological properties, revealing a range of potential therapeutic effects. This guide summarizes the existing, albeit limited, scientific data on this compound and its analogs, focusing on their potential anticancer, anti-inflammatory, and antimicrobial activities.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Class | Cassane Furanoditerpenoid | [3] |

| Source | Roots of Caesalpinia pulcherrima | [1][2] |

Potential Biological Activities

The biological activities of this compound have not been extensively studied. However, research on other cassane diterpenoids isolated from Caesalpinia pulcherrima suggests several potential areas of therapeutic interest.

Several cassane diterpenoids from Caesalpinia pulcherrima have demonstrated notable antibacterial properties. This suggests that this compound may also possess similar activities.

Table 1: Antibacterial Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

| Compound | Test Organism | Activity Metric | Value | Reference |

| Pulcherritam H | Bacillus cereus | MIC | 6.25 - 12.5 µM | [4] |

| Staphylococcus aureus | MIC | 6.25 - 12.5 µM | [4] | |

| Pseudomonas syringae pv. actinidae (Psa) | MIC | 6.25 - 12.5 µM | [4] | |

| Pulcherritam A & C | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity | Not specified | [4] |

| Pulchin A | Bacillus cereus | MIC | 3.13 µM | [1] |

| Staphylococcus aureus | MIC | 6.25 µM | [1] | |

| Isovouacapenol A & C | Staphylococcus aureus | Moderate Activity | 30 µ g/disk | [3] |

| Bacillus subtilis | Moderate Activity | 30 µ g/disk | [3] |

Extracts from Caesalpinia pulcherrima, rich in cassane diterpenoids, have shown cytotoxic and anti-glioblastoma effects.[4][5] This indicates a potential avenue for research into the anticancer properties of this compound.

Anti-inflammatory effects have been reported for extracts of Caesalpinia pulcherrima.[5] The inhibition of inflammatory pathways is a common feature of many diterpenoids, suggesting that this compound could be a candidate for further investigation in this area.

Certain cassane diterpenoids from C. pulcherrima have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[5][6] This points to a potential role in managing metabolic disorders like diabetes.

Table 2: Enzyme Inhibitory Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

| Compound | Enzyme | Activity Metric | Value | Reference |

| Pulcherrilactone B | α-glucosidase | IC50 | 171 ± 5.56 µM | [6] |

Experimental Protocols

This compound and related compounds are typically isolated from the powdered roots of Caesalpinia pulcherrima through a series of extraction and chromatographic techniques.

Caption: General workflow for the isolation of this compound.

The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

The half-maximal inhibitory concentration (IC50) is determined to assess the cytotoxic potential of a compound against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.

Caption: General workflow for an MTT-based cytotoxicity assay.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are yet to be elucidated, the reported anti-inflammatory and anticancer activities of related compounds suggest potential modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cassane diterpenoids from the aerial parts of Caesalpinia pulcherrima and their antibacterial and anti-glioblastoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two New Cassane Diterpenoids From the Aerial Parts of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isovouacapenol C, a cassane furanoditerpene, and its related structures. Sourced from the medicinal plant Caesalpinia pulcherrima, this class of compounds has garnered significant interest for its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document compiles available quantitative data, detailed experimental protocols, and visual representations of relevant workflows and pathways to serve as a comprehensive resource for ongoing research and drug development efforts.

Core Structure and Physicochemical Properties of this compound

This compound is a cassane furanoditerpene characterized by a complex tetracyclic core structure.[1][2][3] It was first isolated from the roots of Caesalpinia pulcherrima.[1][2][3] The molecule consists of three fused cyclohexane rings and a furan ring.[1][2][3]

Systematic Name: (4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl benzoate[1][2][3]

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄O₅ | [1][2][3] |

| Molecular Weight | 438.54 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| a | 11.6236 (7) Å | [2] |

| b | 8.0871 (5) Å | [2] |

| c | 12.4193 (7) Å | [2] |

| β | 98.194 (3)° | [2] |

| Volume | 1155.51 (12) ų | [2] |

| Z | 2 | [2] |

Biological Activities of this compound and Related Diterpenoids

While specific quantitative biological data for this compound is limited in the reviewed literature, the broader class of cassane diterpenoids isolated from Caesalpinia pulcherrima exhibits significant cytotoxic and anti-inflammatory activities. Several studies have reported the IC₅₀ values for various related compounds against a range of cancer cell lines and in anti-inflammatory assays.

Table 2: Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pulcherrimin A | A549 (Lung Carcinoma) | 12.5 | |

| Pulcherrimin A | BGC-823 (Gastric Carcinoma) | 10.2 | |

| Pulcherrimin A | K562 (Leukemia) | 8.7 | |

| Pulcherrimin C | A549 (Lung Carcinoma) | 15.8 | |

| Pulcherrimin C | BGC-823 (Gastric Carcinoma) | 13.1 | |

| Pulcherrimin C | K562 (Leukemia) | 11.4 | |

| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol | A549 (Lung Carcinoma) | 9.8 | |

| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol | BGC-823 (Gastric Carcinoma) | 7.5 | |

| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol | K562 (Leukemia) | 6.3 |

Table 3: Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

| Compound | Assay | IC₅₀ (µM) | Reference |

| Caesalpulcherrin K | NO Production Inhibition (RAW 264.7) | 8.92 ± 0.65 | |

| Caesalpulcherrin L | NO Production Inhibition (RAW 264.7) | 6.04 ± 0.34 | |

| Caesalpulcherrin M | NO Production Inhibition (RAW 264.7) | 7.51 ± 0.52 | |

| Neocaesalpin P | NO Production Inhibition (RAW 264.7) | 7.89 ± 0.48 | |

| Pulcherrin A | NO Production Inhibition (RAW 264.7) | 10.2 | |

| Pulcherrin C | NO Production Inhibition (RAW 264.7) | 12.5 |

Experimental Protocols

Isolation of this compound and Related Diterpenoids

The following is a generalized protocol for the isolation of cassane diterpenoids from the roots of Caesalpinia pulcherrima, based on common phytochemical procedures.

-

Extraction:

-

Air-dried and powdered roots of C. pulcherrima are extracted exhaustively with methanol (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Fractionation:

-

The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

-

Chromatographic Separation:

-

The CHCl₃ fraction, typically rich in diterpenoids, is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with EtOAc.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions showing promising profiles on TLC are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20.

-

Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

-

-

Structure Elucidation:

-

The structures of the isolated compounds are determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

-

The absolute configuration is often confirmed by X-ray crystallography.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of isolated compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, BGC-823, K562) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium to various concentrations.

-

The cells are treated with the compounds for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

-

MTT Addition and Incubation:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol describes the evaluation of the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cell Seeding:

-

Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

-

Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

-

-

Absorbance Measurement:

-

The absorbance is measured at 540 nm.

-

-

Data Analysis:

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

-

Visualizations

Caption: Bioassay-guided isolation workflow for cassane diterpenoids.

Caption: Workflow for MTT-based cytotoxicity screening.

Caption: Putative anti-inflammatory mechanism of cassane diterpenoids.

References

Isovouacapenol C: A Potential Inhibitor for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Isovouacapenol C, a cassane-type diterpenoid isolated from the roots of Caesalpinia pulcherrima, represents a class of natural products with significant therapeutic potential. While direct inhibitory data for this compound is not extensively available in current literature, numerous studies on structurally related cassane diterpenoids from the same genus indicate promising inhibitory activities, particularly against α-glucosidase and nitric oxide (NO) production. This guide consolidates the available data on these related compounds to provide a comprehensive overview of the potential inhibitory capacity of this compound, including detailed experimental protocols and insights into the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers investigating this compound and other cassane diterpenoids as potential drug candidates.

Quantitative Inhibitory Data of Related Cassane Diterpenoids

The following tables summarize the inhibitory activities of various cassane diterpenoids isolated from Caesalpinia and Pterolobium species, which are structurally similar to this compound. This data provides a strong rationale for investigating this compound for similar inhibitory properties.

Table 1: α-Glucosidase Inhibitory Activity of Cassane Diterpenoids

| Compound | Source Organism | IC50 (µM) | Positive Control |

| Pulcherrilactone B | Caesalpinia pulcherrima | 171 ± 5.56 | - |

| 14β-hydroxycassa-11(12),13(15)-dien-12,16-olide | Pterolobium macropterum | 66 | Acarbose (IC50 178 µM)[1] |

| 6′-acetoxypterolobirin B | Pterolobium macropterum | 44 | Acarbose (IC50 178 µM)[1] |

| Cassabonducin D | Caesalpinia bonduc | 47.17% inhibition at 50 µM | - |

| Neocaesalpin N | Caesalpinia bonduc | 43.83% inhibition at 50 µM | - |

Table 2: Anti-Inflammatory Activity of Cassane Diterpenoids (Nitric Oxide Production Inhibition)

| Compound | Source Organism | IC50 (µM) |

| Caesalpulcherrin K | Caesalpinia pulcherrima | 6.04 ± 0.34 |

| Caesalpulcherrin L | Caesalpinia pulcherrima | 8.92 ± 0.65 |

| Caesalpulcherrin M | Caesalpinia pulcherrima | 7.53 ± 0.51 |

| Cassabonducin A | Caesalpinia bonduc | 6.12 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of related cassane diterpenoids. These protocols can be adapted for the evaluation of this compound.

α-Glucosidase Inhibition Assay

This protocol is based on the methodology used to assess the α-glucosidase inhibitory activity of cassane diterpenoids from Pterolobium macropterum.[1]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Acarbose (positive control)

-

0.1 M Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

-

In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of cassane diterpenoids from Caesalpinia bonduc.[2]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The amount of nitrite in the supernatant is calculated from the standard curve, which reflects the amount of NO produced.

-

The percentage of inhibition of NO production is calculated.

-

The IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the potential mechanism of action and experimental workflow for evaluating this compound as an inhibitor.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

- 1. Cassane diterpenoids with α-glucosidase inhibitory activity from the fruits of Pterolobium macropterum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of Caesalpinia pulcherrima for Isovouacapenol C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Caesalpinia pulcherrima, with a specific focus on the cassane diterpenoid, Isovouacapenol C. This document details the extraction, isolation, and structural elucidation of this compound, presents available quantitative data, and explores its potential biological activities and associated signaling pathways.

Introduction to Caesalpinia pulcherrima and this compound

Caesalpinia pulcherrima, commonly known as the peacock flower, is a flowering plant belonging to the Fabaceae family. It is a rich source of a diverse array of phytochemicals, including flavonoids, tannins, and notably, a class of furanocassane diterpenoids.[1][2] Among these, this compound has been identified as a significant constituent, isolated from the roots and stems of the plant.[1][3] Cassane diterpenoids from C. pulcherrima have garnered scientific interest due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and α-glucosidase inhibitory activities.[4][5]

This compound belongs to the cassane-type diterpenoids, which are characterized by a fused three-ring carbocyclic system. The structural elucidation of these compounds is typically achieved through advanced spectroscopic techniques.

Quantitative Data on Cassane Diterpenoids from Caesalpinia pulcherrima

While specific quantitative data for the yield of this compound from Caesalpinia pulcherrima is not extensively reported in the available literature, data for related cassane diterpenoids and the biological activity of isolated compounds provide valuable insights.

| Compound/Extract | Plant Part | Yield/Activity | Reference |

| 5α-hydroxyvouacapane | Roots | 0.02% | [6] |

| Cassane Diterpenoid Mixture (compounds 1-6) | Aerial Parts | IC50 range: 6.04 ± 0.34 to 8.92 ± 0.65 μM (Anti-inflammatory activity) | [4] |

| Cassane Diterpenoids (compounds 5 and 6) | Aerial Parts | Significant α-glucosidase inhibitory activity at 10 μM | [4] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and structural elucidation of this compound and other cassane diterpenoids from Caesalpinia pulcherrima, based on methodologies reported in scientific literature.

Plant Material Collection and Preparation

Fresh roots and stems of Caesalpinia pulcherrima are collected and authenticated. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

A Soxhlet apparatus is typically employed for the exhaustive extraction of phytochemicals.

-

Solvent: 90% Ethanol or Methanol

-

Procedure:

-

The powdered plant material is packed into the thimble of the Soxhlet apparatus.

-

The solvent is heated in the distillation flask, and its vapor travels to the condenser.

-

The condensed solvent drips into the thimble, immersing the plant material and extracting the phytochemicals.

-

Once the solvent level reaches the top of the siphon tube, the extract is siphoned back into the distillation flask.

-

This process is repeated for a sufficient duration (e.g., 48-72 hours) to ensure complete extraction.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

-

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents: A series of solvents with increasing polarity, such as n-hexane, chloroform, ethyl acetate, and butanol, are used.

-

Procedure:

-

The crude extract is dissolved in a suitable solvent (e.g., aqueous methanol).

-

This solution is then sequentially extracted with immiscible solvents of varying polarities in a separatory funnel.

-

Each solvent fraction is collected and concentrated to yield different fractions for further purification.

-

Isolation and Purification of this compound

The isolation of individual compounds from the fractions is achieved through various chromatographic techniques.

-

Column Chromatography:

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Procedure: The fraction is loaded onto the column, and the mobile phase is passed through, allowing for the separation of compounds based on their affinity for the stationary and mobile phases. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of solvents, such as methanol and water or acetonitrile and water, often in a gradient elution.

-

Detection: UV detector.

-

Procedure: HPLC provides high-resolution separation to yield the pure compound.

-

Structural Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Potential Signaling Pathways

Given the reported anti-inflammatory and α-glucosidase inhibitory activities of cassane diterpenoids from Caesalpinia pulcherrima, the following diagrams illustrate potential signaling pathways that this compound might modulate. It is important to note that these are hypothesized pathways based on the compound's biological activities, and further research is required for direct confirmation.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Caption: Hypothesized mechanism of α-glucosidase inhibition.

Conclusion

This compound, a cassane diterpenoid from Caesalpinia pulcherrima, represents a promising natural product for further investigation in drug discovery and development. The methodologies for its extraction and characterization are well-established, though more quantitative studies are needed to determine its prevalence in the plant. Its potential to modulate key signaling pathways involved in inflammation and carbohydrate metabolism warrants more in-depth mechanistic studies to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the phytochemical analysis of Caesalpinia pulcherrima and the exploration of its bioactive constituents.

References